molecular formula C9H8Cl2N2O3 B13411358 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 78466-25-8

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No.: B13411358
CAS No.: 78466-25-8
M. Wt: 263.07 g/mol
InChI Key: QDWACLYGJGBTIO-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₂N₂O₃ and a molecular weight of 263.08 g/mol . It is an acetamide derivative characterized by the presence of two chlorine atoms, a methyl group, and a nitrophenyl group. This compound is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with N-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • N-(4,5-Dichloro-2-nitrophenyl)acetamide
  • Chloramphenicol

Uniqueness

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and nitrophenyl groups makes it a versatile compound for various applications .

Properties

CAS No.

78466-25-8

Molecular Formula

C9H8Cl2N2O3

Molecular Weight

263.07 g/mol

IUPAC Name

2,2-dichloro-N-methyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C9H8Cl2N2O3/c1-12(9(14)8(10)11)6-2-4-7(5-3-6)13(15)16/h2-5,8H,1H3

InChI Key

QDWACLYGJGBTIO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(Cl)Cl

Origin of Product

United States

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